Regioisomeric Lipophilicity: 1,3,4- vs. 1,2,4-Oxadiazole
Ethyl 5-ethenyl-1,3,4-oxadiazole-2-carboxylate, as a 1,3,4-oxadiazole regioisomer, benefits from the systematically lower lipophilicity characteristic of this scaffold. In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca compound collection, Boström et al. found that 'in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner,' alongside significant improvements in metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. This directly differentiates the target compound from its 1,2,4-regioisomer, ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate (CAS 163719-78-6), which is commercially available and may be erroneously considered a functional substitute .
| Evidence Dimension | Lipophilicity (log D) and drug-like property profile |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: approximately one order of magnitude lower log D than 1,2,4 counterpart (class-level finding across matched pairs) |
| Comparator Or Baseline | 1,2,4-oxadiazole isomer (ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate, CAS 163719-78-6): approximately 10× higher log D |
| Quantified Difference | ~10-fold (one order of magnitude) lower log D for 1,3,4-oxadiazole vs. 1,2,4-oxadiazole; also superior metabolic stability, lower hERG inhibition, higher aqueous solubility |
| Conditions | Matched-pair analysis of AstraZeneca internal compound collection (Boström et al., J. Med. Chem. 2012); findings rationalized by intrinsically different charge distributions and dipole moments of the two regioisomers |
Why This Matters
A one-order-of-magnitude difference in log D profoundly impacts membrane permeability, oral bioavailability, and off-target binding—making regioisomeric identity a critical procurement specification for any medicinal chemistry or ADMET screening workflow.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248 View Source
